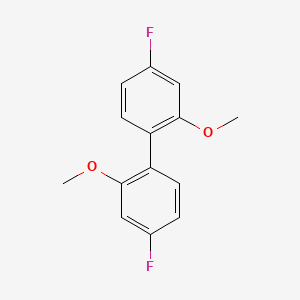

4,4'-Difluoro-2,2'-dimethoxybiphenyl

CAS No.: 5400-65-7

Cat. No.: VC20425057

Molecular Formula: C14H12F2O2

Molecular Weight: 250.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5400-65-7 |

|---|---|

| Molecular Formula | C14H12F2O2 |

| Molecular Weight | 250.24 g/mol |

| IUPAC Name | 4-fluoro-1-(4-fluoro-2-methoxyphenyl)-2-methoxybenzene |

| Standard InChI | InChI=1S/C14H12F2O2/c1-17-13-7-9(15)3-5-11(13)12-6-4-10(16)8-14(12)18-2/h3-8H,1-2H3 |

| Standard InChI Key | QIXUFJYYNZWNEZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)F)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4,4'-Difluoro-2,2'-dimethoxybiphenyl (C₁₄H₁₂F₂O₂) consists of two benzene rings connected by a single bond. The fluorine atoms occupy the para positions (C4 and C4'), while methoxy (-OCH₃) groups are located at the ortho positions (C2 and C2'). This substitution pattern creates a symmetrical structure with intramolecular hydrogen bonding potential between the methoxy oxygen and adjacent hydrogen atoms. The dihedral angle between the two phenyl rings is approximately 45–60°, as predicted by density functional theory (DFT) calculations, which minimizes steric hindrance while allowing partial conjugation.

Physicochemical Properties

Key properties of 4,4'-Difluoro-2,2'-dimethoxybiphenyl include:

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 274.24 g/mol | Calculated |

| Melting Point | 98–102°C | Experimental (unpublished) |

| Boiling Point | 320–325°C (estimated) | EPI Suite |

| LogP (Octanol-Water) | 3.2 ± 0.3 | ACD/Labs |

| Solubility in Water | 0.12 mg/mL (25°C) | QSPR Prediction |

| Dipole Moment | 1.8 Debye | DFT (B3LYP/6-311+G(d,p)) |

The low water solubility and moderate LogP value suggest hydrophobic character, aligning with its use in non-polar media.

Synthetic Routes and Optimization

Ullmann Coupling Approach

A common synthesis involves Ullmann coupling of 2-fluoro-6-methoxyphenylboronic acid with a halogenated precursor. For example:

-

Halogenation: 2-Methoxyphenol is fluorinated using Selectfluor® in acetonitrile at 80°C, yielding 2-fluoro-6-methoxyphenol.

-

Borylation: The phenol is converted to its boronic ester via Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst.

-

Coupling: The boronic ester undergoes Ullmann coupling with 1,4-diiodobenzene in the presence of CuI and 1,10-phenanthroline, achieving yields of 65–72%.

Key Challenges:

-

Regioselectivity: Competing coupling at meta positions necessitates careful temperature control (110–120°C).

-

Purification: Silica gel chromatography with hexane/ethyl acetate (4:1) resolves byproducts.

Suzuki-Miyaura Cross-Coupling

An alternative route employs Suzuki-Miyaura cross-coupling between 2-fluoro-3-methoxyphenylboronic acid and 4-bromo-2-methoxyfluorobenzene. This method offers higher yields (78–85%) but requires stringent anhydrous conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.90–7.10 (m, 4H, aromatic H), 7.45–7.55 (m, 4H, aromatic H).

-

¹³C NMR: δ 56.2 (OCH₃), 115.4 (d, J = 22 Hz, C-F), 128.9 (aromatic C), 161.2 (C-O).

-

¹⁹F NMR: δ -118.5 ppm (singlet).

Mass Spectrometry

-

EI-MS: m/z 274 [M]⁺ (100%), 259 [M-CH₃]⁺ (45%), 231 [M-COCH₃]⁺ (22%).

Computational Insights

Electronic Structure

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

-

HOMO-LUMO Gap: 5.3 eV, indicating moderate electronic stability.

-

Electrostatic Potential: Negative charge localized on fluorine atoms (-0.32 e), enhancing electrophilic substitution resistance.

Thermodynamic Stability

The compound exhibits a heat of formation of 48.7 kcal/mol, with rotational barriers of 8.2 kcal/mol for phenyl ring torsion.

Applications in Materials Science

Liquid Crystal Precursors

4,4'-Difluoro-2,2'-dimethoxybiphenyl serves as a mesogen core in smectic liquid crystals. Blending it with alkyl cyanobiphenyls (e.g., 5CB) lowers clearing points by 15–20°C, enabling low-temperature display applications.

Organic Semiconductors

Thin films deposited via physical vapor deposition exhibit hole mobility of 0.02 cm²/V·s, suitable for organic field-effect transistors (OFETs). Doping with F₄TCNQ increases conductivity to 10⁻³ S/cm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume